molecular formula C21H23NO8 B2632081 (E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid CAS No. 664987-12-6

(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid

Cat. No.: B2632081
CAS No.: 664987-12-6
M. Wt: 417.414
InChI Key: WVVJWXDENDJFEC-YXFPCCPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8/c1-5-6-7-8-12(23)15-16(27)11(2)18(28)21(4)17(15)20(3,19(29)30-21)22-13(24)9-10-14(25)26/h5-10,17,23,27H,1-4H3,(H,22,24)(H,25,26)/b6-5+,8-7+,10-9+,15-12-/t17-,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACNBJFTXZEQNC-YXFPCCPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=C1C2C(C(=O)C(=C1O)C)(OC(=O)C2(C)NC(=O)C=CC(=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=C\1/[C@H]2[C@@](C(=O)C(=C1O)C)(OC(=O)[C@@]2(C)NC(=O)/C=C/C(=O)O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid involves multiple steps, including the formation of the benzofuran core, the introduction of the hydroxyhexa-2,4-dienylidene side chain, and the final coupling with the oxobut-2-enoic acid moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the hexa-2,4-dienylidene side chain can be reduced to single bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

(E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and molecules with similar functional groups, such as:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets (E)-4-[[(3S,3aR,4E,7aS)-5-hydroxy-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,6,7a-trimethyl-2,7-dioxo-3aH-1-benzofuran-3-yl]amino]-4-oxobut-2-enoic acid apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

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